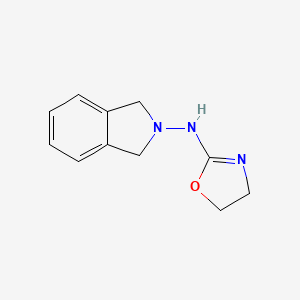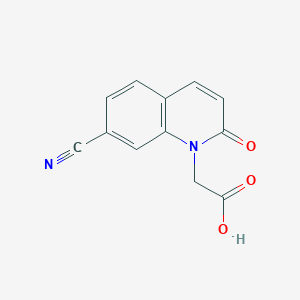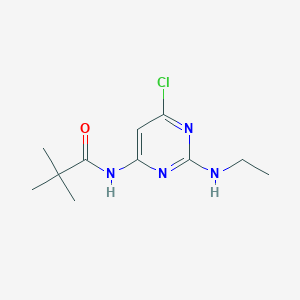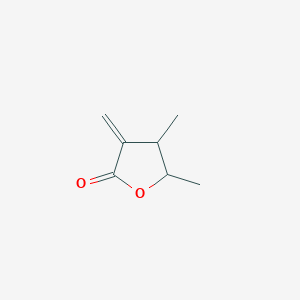![molecular formula C11H13Cl2NO2 B8306457 ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate](/img/structure/B8306457.png)
ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate is a chemical compound characterized by its unique structure, which includes an ethyl ester group and a dichlorophenylamino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate typically involves the reaction of (2S)-2-aminopropanoic acid with 3,5-dichloroaniline in the presence of an esterifying agent such as ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Protection of the amino group: Using a protecting group to prevent unwanted reactions.
Coupling reaction: Reacting the protected amino acid with 3,5-dichloroaniline.
Deprotection: Removing the protecting group to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate can be compared with other similar compounds, such as:
Ethyl(2S)-2-[(3,5-dichlorophenyl)amino]butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Ethyl(2S)-2-[(3,5-dichlorophenyl)amino]acetate: Similar structure but with an acetate group instead of a propanoate group.
Propiedades
Fórmula molecular |
C11H13Cl2NO2 |
|---|---|
Peso molecular |
262.13 g/mol |
Nombre IUPAC |
ethyl (2S)-2-(3,5-dichloroanilino)propanoate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-3-16-11(15)7(2)14-10-5-8(12)4-9(13)6-10/h4-7,14H,3H2,1-2H3/t7-/m0/s1 |
Clave InChI |
SQGCTFGYSYZWMQ-ZETCQYMHSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C)NC1=CC(=CC(=C1)Cl)Cl |
SMILES canónico |
CCOC(=O)C(C)NC1=CC(=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



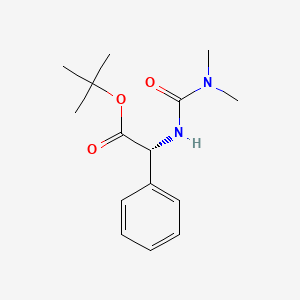
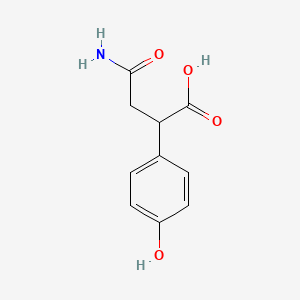
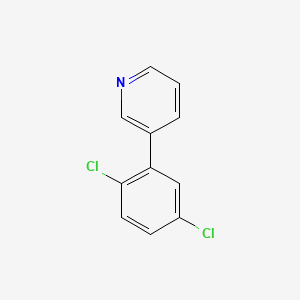

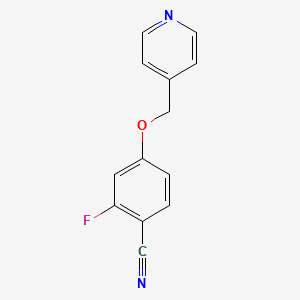
![3-Bromo-9H-pyrido[3,4-b]indole](/img/structure/B8306432.png)
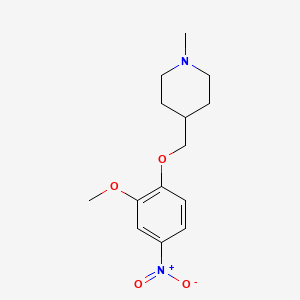
![8-Chloro-3-iodo-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B8306436.png)
